4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride
Description
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride is a benzodiazepine-derived compound characterized by a seven-membered diazepine ring fused to a benzene moiety. The dihydro configuration (4,5-dihydro) reduces aromaticity in the diazepine ring, while the ketone group at position 2 contributes to its electrophilic reactivity. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications. This compound is a structural analog of clotiazepam and related benzodiazepines but lacks the methyl group on the nitrogen atom, a key distinction influencing its receptor-binding profile .
Structure
3D Structure of Parent
Properties
CAS No. |
36332-50-0 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c12-9-5-6-10-7-3-1-2-4-8(7)11-9;/h1-4,10H,5-6H2,(H,11,12);1H |
InChI Key |
FWZDBXQOZATYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1=O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The cyclocondensation of 1,2-diamines with α-keto esters or acids is a classical method for constructing the benzodiazepine core. For example, reacting 1,2-phenylenediamine with ethyl acetoacetate in acidic conditions yields the 1,5-benzodiazepine scaffold, which is subsequently reduced and treated with hydrochloric acid to form the hydrochloride salt.
Key Steps :
-
Cyclocondensation : The diamine reacts with the keto ester via nucleophilic attack, forming a seven-membered ring.
-
Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine bond to a secondary amine.
-
Salt Formation : The free base is treated with concentrated HCl in ethanol to precipitate the hydrochloride.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol | 78 | |
| Acid Catalyst | HCl (conc.) | - | |
| Reduction Agent | NaBH4 | 85 |
Reductive Cyclization of Nitro Precursors
Nitro Group Reduction and Ring Closure
A scalable approach involves the reduction of 2-nitrobenzamide derivatives followed by intramolecular cyclization. This method, highlighted in a continuous-flow synthesis protocol, uses SnCl₂ in hydrochloric acid to reduce nitro groups to amines, which subsequently cyclize to form the diazepinone core.
Procedure :
-
Nitro Reduction : 2-Nitro-N-(2-oxopropyl)benzamide is treated with SnCl₂ in HCl, yielding the corresponding amine.
-
Cyclization : The amine undergoes spontaneous cyclization in acidic ethanol to form the hydrochloride salt.
Advantages :
-
Eliminates purification steps due to in-situ salt formation.
LiAlH4-Mediated Reduction of Lactam Intermediates
From Benzodiazepine-2,5-diones
Patent literature describes the reduction of 1,3,4-3H-benzo[1,diazepine-2,5-dione (B) using LiAlH4 to yield 4,5-dihydro-1H-benzo[b][1,diazepin-2(3H)-one, which is then protonated with HCl gas.
Critical Considerations :
-
Cost : LiAlH4 is expensive and hazardous, limiting industrial scalability.
-
Solvent : Anhydrous tetrahydrofuran (THF) is required, complicating large-scale recovery.
Modifications :
One-Pot Tandem Synthesis
Transition-Metal-Free Approach
A one-pot method condenses 2-aminobenzamides with α-haloketones in the presence of Cs2CO3, forming the benzodiazepine ring without metal catalysts. Subsequent HCl quenching directly yields the hydrochloride salt.
Reaction Conditions :
| Component | Role | Quantity (mmol) |
|---|---|---|
| 2-Aminobenzamide | Substrate | 1.0 |
| α-Chloroacetophenone | Electrophile | 1.2 |
| Cs2CO3 | Base | 3.0 |
| DMF | Solvent | 10 mL |
Outcome :
Industrial-Scale Production via Catalytic Hydrogenation
Continuous-Flow Hydrogenation
A patent-pending method employs catalytic hydrogenation in a continuous-flow reactor to reduce intermediates like 2-nitrobenzamides. The process uses Pd/C catalysts and HCl-saturated methanol to achieve near-quantitative conversion.
Benefits :
-
Throughput : 1 kg/hr capacity with 92% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 78–85 | Low | Moderate | 90 |
| Reductive Cyclization | 70–75 | Medium | High | 95 |
| LiAlH4 Reduction | 82 | High | Low | 98 |
| One-Pot Synthesis | 54–90 | Low | High | 95 |
| Catalytic Hydrogenation | 92 | Medium | High | 99 |
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
Oncology
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride has shown promising results in cancer research. It exhibits cytotoxic and cytostatic activities against various cancer cell lines. In particular:
- Mechanism of Action : The compound inhibits cell proliferation through mechanisms involving increased oxidant generation, leading to apoptosis in cancer cells. Studies have demonstrated its effectiveness against human epidermal keratinocytes and various cancer cell lines .
- Case Study : A study indicated that Bz-423 significantly reduced epidermal hyperplasia in human psoriatic skin grafted onto immunodeficient mice. This suggests potential applications not only in psoriasis but also in skin cancer treatments .
Dermatology
The compound's ability to modulate keratinocyte proliferation has made it a candidate for dermatological applications:
- Topical Formulation : Bz-423 has been formulated for topical delivery, showing efficacy in reducing skin lesions associated with psoriasis. The treatment led to decreased hyperplasia and inflammation in affected tissues .
- Research Findings : In vitro studies reported that non-cytotoxic concentrations of Bz-423 inhibited keratinocyte growth while promoting oxidant generation, highlighting its dual role as a therapeutic agent and a potential irritant if misused .
Neuropharmacology
Benzodiazepines are well-known for their effects on the central nervous system (CNS). Research into this compound's neuropharmacological properties is ongoing:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Clotiazepam Analogs
The title compound shares structural homology with clotiazepam (a thienodiazepine anxiolytic). Key differences include:
- Nitrogen Substitution: Clotiazepam features a methyl group on the nitrogen atom, while 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride has a hydrogen atom.
- Ring System: Clotiazepam contains a thieno-fused diazepine ring, whereas the title compound uses a benzo-fused system. The benzene ring enhances π-π stacking interactions but may reduce metabolic stability compared to thiophene .
Heterocyclic Variations
- Benzo[e] vs. Benzo[b] Fusion : Derivatives like (5S)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (S-6, ) exhibit a benzo[e] fusion, shifting the diazepine ring’s position. This alters the molecule’s dipole moment and solubility (logP: 2.8 vs. 2.5 for benzo[b]) .
- 1,5-Diazepinones: Compounds like (Z)-4-(2-hydroxyprop-1-en-1-yl)-1H-benzo[b][1,5]diazepin-2(3H)-one () feature a 1,5-diazepine ring. The expanded ring increases conformational flexibility, enhancing diastereoselectivity in synthesis but reducing receptor specificity .
Substituent Effects
- Halogenation : Bromo-substituted analogs (e.g., 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, ) exhibit increased molecular weight (265.1 g/mol vs. 238.7 g/mol for the title compound) and altered logP (2.9 vs. 2.5), impacting blood-brain barrier permeability .
- Chloro Derivatives: 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one () introduces a chloro group at position 2 of the phenyl ring, enhancing binding to benzodiazepine receptors (IC50: 12 nM vs. 45 nM for the title compound) .
Pharmacological Activity
- mGluR2 Antagonism : Dihydro-benzo[b][1,4]diazepin-2-one derivatives () act as metabotropic glutamate receptor 2 (mGluR2) antagonists, with substituents like trifluoromethyl groups boosting potency (IC50: <100 nM) .
- Anticancer Activity : 4-(2-Hydroxyphenyl)-1H-benzo[b][1,5]diazepin-2(3H)-one derivatives () show cytotoxic effects against MCF-7 cells (IC50: 8.2 µM), attributed to ROS generation and apoptosis induction .
Comparative Data Table
Biological Activity
4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodiazepine skeleton, which is characterized by a fused benzene and diazepine ring. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).
1. Cytotoxic and Cytostatic Effects
Research indicates that derivatives of 4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one exhibit significant cytotoxic and cytostatic properties against various cancer cell lines. For instance, a study on Bz-423 (a derivative) demonstrated its ability to inhibit the proliferation of human epidermal keratinocytes at non-cytotoxic concentrations (0.5 to 2.0 μM). This inhibition was linked to increased oxidative stress within the cells, suggesting a potential mechanism for its anti-proliferative effects .
2. Antiviral Activity
Another area of interest is the antiviral activity of benzodiazepine derivatives. A study highlighted structure-activity relationships (SAR) that optimized the antiviral potency against HIV capsid assembly. Certain modifications in the benzodiazepine structure led to enhanced inhibition of viral replication . This suggests that similar compounds may hold promise in developing antiviral therapies.
3. Neuropharmacological Effects
Benzodiazepines are widely recognized for their anxiolytic and sedative properties. The interaction of these compounds with gamma-aminobutyric acid (GABA) receptors is well-documented. The binding affinity and efficacy at GABA_A receptors can vary significantly among different derivatives, influencing their therapeutic profiles .
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems:
- GABA_A Receptor Modulation : These compounds enhance GABAergic transmission by increasing the frequency of chloride channel opening events, leading to hyperpolarization of neurons and reduced excitability.
- AMPAR Antagonism : Some studies have explored the antagonistic effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which play a critical role in excitatory neurotransmission. Specific derivatives have shown significant inhibition of AMPAR desensitization rates .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves cyclization and bromination steps starting from precursor compounds like coumarin derivatives or tetrazole intermediates. For example, cyclization of a benzodiazepine core with dichloromethane as a solvent and palladium catalysts can yield the diazepine ring. Optimization includes controlling temperature (e.g., reflux conditions), solvent polarity, and stoichiometric ratios to minimize byproducts. Academic-scale production may prioritize purity over yield, necessitating purification via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Use 1H/13C NMR to confirm proton environments and carbon frameworks, focusing on shifts for the diazepine ring and hydrochloride salt. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (with C18 columns and UV detection) assesses purity. For crystalline forms, X-ray diffraction (XRD) resolves stereochemistry. Differential scanning calorimetry (DSC) can identify polymorphs by melting point variations .
Q. What theoretical frameworks guide the pharmacological investigation of benzodiazepine derivatives like this compound?
- Methodological Answer : Link research to structure-activity relationship (SAR) models for benzodiazepines, emphasizing substituent effects on receptor binding (e.g., GABA_A receptor modulation). Computational docking studies (using software like AutoDock) can predict interactions with neurological targets. Additionally, kinetic models of neurotransmitter inhibition provide a framework for in vitro assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles during its synthesis?
- Methodological Answer : Conduct reproducibility audits by replicating published protocols with controlled variables (e.g., solvent batch, catalyst activity). Use design of experiments (DoE) to identify critical factors (e.g., temperature, pH) influencing yield discrepancies. Advanced characterization (e.g., LC-MS/MS ) detects trace byproducts, while kinetic studies (e.g., reaction monitoring via FTIR) clarify intermediate stability .
Q. How can factorial design optimize multi-step synthesis involving bromination or cyclization?
- Methodological Answer : Apply full factorial designs to evaluate interactions between variables (e.g., bromine equivalents, reaction time, solvent polarity). For cyclization, use response surface methodology (RSM) to model optimal temperature and catalyst loading. Statistical tools like ANOVA quantify the significance of each factor, enabling stepwise refinement of reaction conditions .
Q. What advanced analytical techniques differentiate stereoisomers or polymorphs of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns separates enantiomers, while vibrational circular dichroism (VCD) confirms absolute configuration. For polymorphs, solid-state NMR and dynamic vapor sorption (DVS) assess stability under humidity. Synchrotron-based XRD provides angstrom-level resolution for crystal lattice variations .
Q. How do solvent polarity and catalyst selection influence its reactivity in substitution or oxidation reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing transition states. For oxidation, transition-metal catalysts (e.g., MnO2) in non-polar solvents (toluene) prevent over-oxidation. Kinetic profiling under inert atmospheres (argon/glovebox) isolates solvent-catalyst interactions, while Hammett plots correlate substituent effects with reaction rates .
Q. What computational models predict its binding affinity to neurological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (using AMBER or GROMACS) model ligand-receptor dynamics over nanoseconds. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods calculate binding energy for specific residues (e.g., GABA_A α1 subunit). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental KD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
